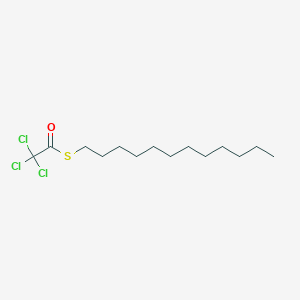
Benzenesulfonic acid; 4-hexoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid; 4-hexoxyaniline is an organosulfur compound that combines the properties of benzenesulfonic acid and 4-hexoxyaniline. Benzenesulfonic acid is the simplest aromatic sulfonic acid, known for its strong acidity and solubility in water and ethanol . 4-hexoxyaniline, on the other hand, is an aniline derivative with a hexoxy group attached to the benzene ring, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide, forming benzenesulfonic acid. The reaction can be reversed by heating benzenesulfonic acid in diluted aqueous sulfuric acid .
4-hexoxyaniline can be synthesized by reacting aniline with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction yields 4-hexoxyaniline through nucleophilic substitution.
Industrial Production Methods
. This method ensures high yields and purity of the product. The production of 4-hexoxyaniline on an industrial scale typically involves the same nucleophilic substitution reaction but optimized for large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:
Oxidation: Benzenesulfonic acid can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.
Reduction: Reduction of benzenesulfonic acid can yield benzene and sulfur dioxide.
Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
4-hexoxyaniline can participate in reactions typical of aniline derivatives, including:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Formation of diazonium salts, which can be further used in coupling reactions.
Common Reagents and Conditions
Oxidation: Phosphorus pentachloride, sulfur trioxide.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Sulfonyl chlorides: From oxidation of benzenesulfonic acid.
Amides: From acylation of 4-hexoxyaniline.
Diazonium salts: From diazotization of 4-hexoxyaniline.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid and its derivatives have numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of benzenesulfonic acid derivatives often involves their strong acidity and ability to form stable sulfonate salts. These properties make them effective in catalyzing reactions and interacting with biological molecules. For example, benzenesulfonic acid derivatives can inhibit enzymes by binding to their active sites and altering their conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties but different applications.
p-Toluenesulfonic acid: A more commonly used sulfonic acid in organic synthesis due to its higher reactivity.
Phenylsulfonic acid: Similar in structure but with different reactivity and applications.
Uniqueness
Benzenesulfonic acid; 4-hexoxyaniline is unique due to the combination of the strong acidic properties of benzenesulfonic acid and the reactivity of the hexoxy group in 4-hexoxyaniline. This combination allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
6331-56-2 |
|---|---|
Molekularformel |
C18H25NO4S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
benzenesulfonic acid;4-hexoxyaniline |
InChI |
InChI=1S/C12H19NO.C6H6O3S/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;7-10(8,9)6-4-2-1-3-5-6/h6-9H,2-5,10,13H2,1H3;1-5H,(H,7,8,9) |
InChI-Schlüssel |
JWJTZWHIMTXQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)




![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)







